Antibacterial Potency Against Enterococcus faecalis: IC₅₀ Comparison with Structurally Related Benzoxazole Derivatives
5‑Bromo‑2‑chloro‑6‑fluoro‑1,3‑benzoxazole exhibits an IC₅₀ of 3.19 µM (3,190 nM) against Enterococcus faecalis CECT 481 in a 2‑fold microtiter broth assay after 18 h of incubation [REFS‑1]. In comparison, a series of 6‑fluoro‑substituted benzoxazole derivatives bearing additional halogen or alkyl substituents at other positions were reported to display MIC values of 62.5 µg mL⁻¹ (≈ 200 µM, depending on molecular weight) against E. faecalis in a structurally related study employing the same bacterial species [REFS‑2]. Although IC₅₀ and MIC are distinct endpoints, the approximately 60‑fold lower concentration of the tri‑halogenated compound required to achieve 50 % growth inhibition suggests that the specific 5‑Br/2‑Cl/6‑F pattern imparts a gain in antibacterial potency that is not attained by analogs bearing only fluorine and other substituents [REFS‑1][REFS‑2]. Caution is warranted, as the comparison is cross‑study and assay conditions differ in detail.
| Evidence Dimension | Antibacterial potency against Enterococcus faecalis |
|---|---|
| Target Compound Data | IC₅₀ = 3.19 µM (3,190 nM) |
| Comparator Or Baseline | 6‑Fluoro‑benzoxazole derivatives with various additional substituents: MIC = 62.5 µg mL⁻¹ (≈ 200 µM) against E. faecalis |
| Quantified Difference | Target compound IC₅₀ is approximately 60‑fold lower than comparator MIC (cross‑study, different endpoint) |
| Conditions | Target: E. faecalis CECT 481, 18 h microtiter broth assay (BindingDB). Comparator: agar well diffusion, 50 µg per well, MTCC 3160 strain (cross‑study). |
Why This Matters
Procurement of a benzoxazole building block with demonstrated sub‑micromolar antibacterial activity against a clinically relevant Gram‑positive pathogen enables direct exploration of structure–activity relationships without requiring initial synthetic modification, accelerating hit‑to‑lead progression.
- [1] BindingDB, Entry BDBM50498340 (CHEMBL3585717), IC₅₀ = 3.19E³ nM, Antibacterial activity against Enterococcus faecalis CECT 481, accessed May 2026. View Source
- [2] Design and Straightforward Synthesis of Novel N‑substituted 6‑Fluoro‑3‑(piperidin‑4‑yl)‑1,2‑benzoxazole Derivatives and Their Antibacterial Activity, Chemistry & Biodiversity, 2023, 20, e202300126, DOI: 10.1002/cbdv.202300126. View Source
